molecular formula C11H10ClN B13122143 3-(2-Chloroethyl)isoquinoline

3-(2-Chloroethyl)isoquinoline

Cat. No.: B13122143
M. Wt: 191.65 g/mol
InChI Key: WBDUSLSAQRETFT-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)isoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 3-(2-Chloroethyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 2-chloroethyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom of 2-chloroethyl chloride is replaced by the isoquinoline moiety .

Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions have been used to synthesize various isoquinoline derivatives efficiently. These methods offer high yields and short reaction times, making them suitable for large-scale production .

Chemical Reactions Analysis

3-(2-Chloroethyl)isoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-(2-hydroxyethyl)isoquinoline.

    Substitution: Nucleophilic substitution reactions are common for this compound.

Scientific Research Applications

3-(2-Chloroethyl)isoquinoline has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific molecular targets and pathways involved depend on the biological context and the specific isoquinoline derivative being studied .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

3-(2-chloroethyl)isoquinoline

InChI

InChI=1S/C11H10ClN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2

InChI Key

WBDUSLSAQRETFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCCl

Origin of Product

United States

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